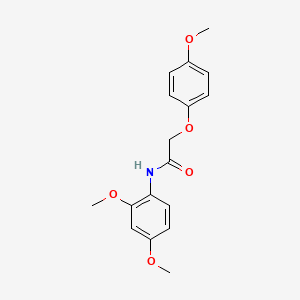
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats (Sánchez-Sánchez et al., 2017). This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response (Ochoa-Molina et al., 2018).
実験室実験の利点と制限
One advantage of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects associated with non-selective SSRIs. However, one limitation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
For research on 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine include investigating its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Furthermore, research on the long-term effects of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential for abuse should be conducted to determine its safety and efficacy in clinical applications.
Conclusion:
In conclusion, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a novel compound that has shown potential for therapeutic applications in depression, anxiety, and addiction. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and further research is needed to determine its safety and efficacy in clinical applications.
合成法
The synthesis method of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 3-methoxybenzylamine and 3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, which is purified by column chromatography.
科学的研究の応用
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. A study conducted by Sánchez-Sánchez et al. (2017) showed that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine exhibited antidepressant-like effects in animal models of depression. Another study by Ochoa-Molina et al. (2018) demonstrated that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine reduced anxiety-like behavior in rats. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce cocaine-seeking behavior in rats (Sánchez-Sánchez et al., 2018).
特性
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)18(22)16-5-3-7-19-13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXXARRMECUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

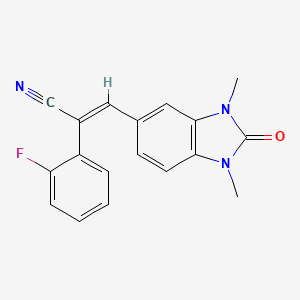
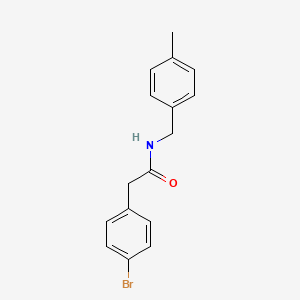
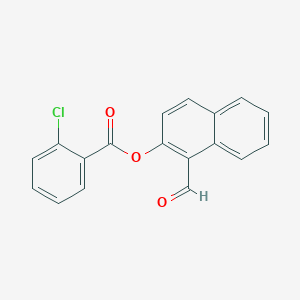

![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5798284.png)
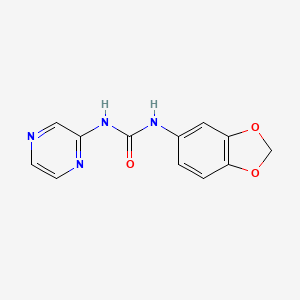


![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)


![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
